Cas no 2092282-47-6 (Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate)
![Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate structure](https://www.kuujia.com/scimg/cas/2092282-47-6x500.png)
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- F98072
- METHYL 3-BROMO-7-HYDROXYPYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE
- 2092282-47-6
- Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate
-
- Inchi: 1S/C8H6BrN3O3/c1-15-8(14)5-2-6(13)12-7(11-5)4(9)3-10-12/h2-3,10H,1H3
- InChI Key: LACFCDHDGXXGJT-UHFFFAOYSA-N
- SMILES: BrC1=CNN2C(C=C(C(=O)OC)N=C21)=O
Computed Properties
- Exact Mass: 270.95925g/mol
- Monoisotopic Mass: 270.95925g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71Ų
- XLogP3: 0.6
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR02AHXU-100mg |
methyl 3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate |
2092282-47-6 | 97% | 100mg |
$144.00 | 2023-12-15 | |
Aaron | AR02AHXU-250mg |
methyl 3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate |
2092282-47-6 | 97% | 250mg |
$241.00 | 2023-12-15 |
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate Related Literature
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
Additional information on Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate
Comprehensive Overview of Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate (CAS No. 2092282-47-6)
Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate (CAS No. 2092282-47-6) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the pyrazolo[1,5-A]pyrimidine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. Researchers are particularly interested in its brominated and hydroxylated derivatives, which are often explored as intermediates in the synthesis of more complex molecules.
The molecular structure of Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate includes a pyrazolo[1,5-A]pyrimidine core, a bromo substituent at the 3-position, and a hydroxyl group at the 7-position. The methyl carboxylate moiety at the 5-position further enhances its reactivity, making it a versatile building block in organic synthesis. This compound is often utilized in the development of novel small-molecule inhibitors and biologically active compounds, particularly in the fields of oncology and infectious diseases.
In recent years, the demand for heterocyclic compounds like Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate has surged due to their role in drug discovery. A growing number of researchers are investigating its potential as a scaffold for kinase inhibitors, given the increasing prevalence of kinase-targeted therapies in cancer treatment. Additionally, its structural analogs have shown promise in modulating enzymatic activity, which aligns with the current focus on precision medicine and targeted drug design.
From a synthetic chemistry perspective, Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate is often prepared through multi-step reactions involving cyclization and functional group interconversion. The presence of the bromo group allows for further derivatization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in medicinal chemistry. This adaptability makes it a valuable intermediate for constructing more complex pharmacophores.
Beyond pharmaceuticals, this compound has also found applications in agrochemical research, where its derivatives are explored for their potential as herbicides or pesticides. The pyrazolo[1,5-A]pyrimidine core is known to interact with biological targets in pests, offering a pathway for developing environmentally friendly crop protection agents. This aligns with the global trend toward sustainable agriculture and reduced reliance on traditional chemical pesticides.
In summary, Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate (CAS No. 2092282-47-6) is a multifaceted compound with broad applicability in drug discovery and agrochemical innovation. Its unique structural attributes, combined with its reactivity, position it as a critical intermediate in the synthesis of biologically active molecules. As research continues to uncover new applications, this compound is likely to remain a focal point in the development of next-generation therapeutics and agricultural solutions.
2092282-47-6 (Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate) Related Products
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)



